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Compound of Interest

Compound Name: Prochlorperazine Maleate

CAS No.: 84-02-6

Cat. No.: B000178 Get Quote

Executive Summary
Prochlorperazine Maleate (PCM) is the dimaleate salt of prochlorperazine. Its efficacy as a

dopamine D2 receptor antagonist is intrinsically linked to its solid-state properties, which dictate

solubility, bioavailability, and stability. While the drug has been marketed for decades, its

propensity for photolytic degradation and solid-state phase transformations (amorphization)

presents ongoing challenges in formulation. This guide synthesizes the physicochemical

architecture of PCM, establishing protocols for polymorphic screening and structural validation.

Molecular Architecture & Stoichiometry
Chemical Identity
PCM exists chemically as Prochlorperazine Dimaleate. The stoichiometry is critical: two

molecules of maleic acid react with one molecule of prochlorperazine base.

IUPAC Name: 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dimaleate

Formula:

Molecular Weight: 606.09 g/mol (Base: ~373.94; Maleic Acid: 116.07 × 2)

Appearance: White to pale yellow crystalline powder.[1]
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Structural Features
The crystal lattice is stabilized by ionic interactions and hydrogen bonding networks:

Protonation Sites: The maleic acid protons transfer to the basic nitrogen atoms of the

piperazine ring. The tertiary amine at the N4-position of the piperazine ring is the most basic

site (

), followed by the N1-position.

Phenothiazine Geometry: The tricyclic phenothiazine nucleus adopts a "butterfly"

conformation, with the sulfur and nitrogen atoms at the hinge. This non-planar geometry

prevents tight

-

stacking, influencing the unit cell packing volume.

Anionic Packing: The maleate anions often form intermolecular hydrogen bonds with the

protonated amines, creating a rigid lattice that contributes to the high melting point (~200°C).

Solid-State Characterization Profile
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) is the primary tool for purity and form identification.
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Parameter Characteristic Value Interpretation

Melting Point (

)
198°C – 205°C

Sharp endotherm indicates

high crystallinity. Broadening

suggests impurities or

amorphous content.

Enthalpy of Fusion (

)
~ -186 mJ (integral)

High lattice energy consistent

with stable salt formation.

Decomposition > 205°C

Immediate degradation often

follows melting (oxidative

thermolysis).

TGA Profile < 0.5% weight loss

Anhydrous form shows

minimal mass loss <150°C.

Solvates would show stepped

weight loss.

X-Ray Diffraction (XRD)
Powder X-Ray Diffraction (PXRD) serves as the "fingerprint" for batch release. While specific

unit cell parameters (a, b, c) depend on the exact crystallization solvent, the commercial API is

typically a stable crystalline anhydrate.

Diagnostic Features: Sharp, high-intensity Bragg reflections indicate long-range order.

Amorphous Halo: In solid dispersions (e.g., with polymers like PVP or alginates), the sharp

peaks disappear, replaced by a broad "halo," indicating a disordered high-energy state used

to enhance solubility.

Spectroscopic Signatures (FTIR)
Fourier Transform Infrared Spectroscopy validates the salt formation.
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Functional Group
Wavenumber (

)
Structural Insight

C=O Stretching 1622 (approx)

Carboxylate group of the

maleate anion (shifted from

free acid).

N-H Stretching ~3498
Protonated quaternary

ammonium salt formation.

C-H Stretching 2970, 2850
Methyl/Methylene groups on

the piperazine/propyl chain.

C-Cl Stretching ~750 region
Aryl chloride on the

phenothiazine ring.

Polymorphism & Stability Landscape[2]
Polymorphic Risks
While PCM is relatively stable, it can exhibit pseudopolymorphism (solvates) if crystallized from

alcohols or chlorinated solvents.

Form I (Stable): The commercial anhydrous dimaleate. High melting point (>198°C).

Amorphous Form: Generated via melt-quenching or spray drying. Higher solubility but

thermodynamically unstable; tends to revert to the crystalline form upon storage

(recrystallization).

Degradation Pathways
PCM is highly sensitive to light and oxidation. The phenothiazine ring is electron-rich and easily

oxidized.

Photolysis: Exposure to UV light causes dechlorination and formation of free radicals,

leading to a pink/red discoloration.

Oxidation: Formation of Prochlorperazine Sulfoxide (inactive metabolite).
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Figure 1: Primary degradation pathway of Prochlorperazine Maleate leading to sulfoxide

formation and discoloration.

Experimental Protocols
Polymorph Screening Workflow
To ensure the isolation of the thermodynamically stable form, the following screening protocol is

recommended.
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Crystallization Techniques
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Figure 2: Systematic workflow for screening and identifying crystalline forms of

Prochlorperazine Maleate.

Recrystallization Protocol (Purification)
Dissolution: Dissolve crude PCM in minimal boiling methanol.

Filtration: Hot filter to remove insoluble particulates.

Crystallization: Add diethyl ether (anti-solvent) dropwise until turbidity persists.
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Cooling: Allow to stand at 4°C for 24 hours.

Isolation: Filter crystals, wash with cold ether, and dry under vacuum at 40°C.

Validation: Confirm melting point is 198–203°C.

Implications for Drug Development
Solubility: As a Class II/IV drug (depending on pH), the salt form improves solubility, but the

"common ion effect" in high-maleate environments must be monitored.

Manufacturing: The high melting point allows for hot-melt extrusion (HME) processes,

provided the temperature stays below the decomposition threshold (~205°C).

Packaging: Due to light sensitivity, all analytical work and final packaging must use amber

glassware or opaque blisters to prevent the "pinking" of the tablet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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